2-methylidenepent-4-enoyl chloride
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Overview
Description
2-methylidenepent-4-enoyl chloride is an organic compound with the molecular formula C6H7ClO. It is a derivative of pentenoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
2-methylidenepent-4-enoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methylidenepent-4-enoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H8O2+SOCl2→C6H7ClO+SO2+HCl
In industrial settings, this compound can be produced using similar methods but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
2-methylidenepent-4-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: It can undergo polymerization reactions to form polymers with unique properties.
Common reagents used in these reactions include thionyl chloride, hydrogen halides, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-methylidenepent-4-enoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential use in drug development and synthesis.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methylidenepent-4-enoyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
2-methylidenepent-4-enoyl chloride can be compared with other acyl chlorides such as acetyl chloride and benzoyl chloride. While all these compounds are reactive and used in similar types of reactions, this compound is unique due to the presence of a double bond, which allows for additional types of reactions such as polymerization and addition reactions.
Similar compounds include:
- Acetyl chloride (CH3COCl)
- Benzoyl chloride (C6H5COCl)
- Propionyl chloride (C2H5COCl)
These compounds share similar reactivity but differ in their specific applications and the types of reactions they undergo.
Properties
CAS No. |
1186073-74-4 |
---|---|
Molecular Formula |
C6H7ClO |
Molecular Weight |
130.6 |
Purity |
95 |
Origin of Product |
United States |
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